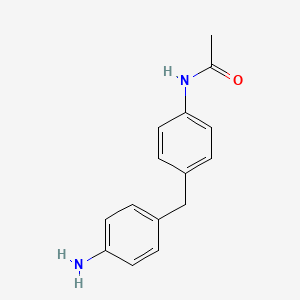

N-Acetyl-4,4'-diaminodiphenylmethane

説明

Synthesis Analysis

N-Acetyl-4,4'-diaminodiphenylmethane is synthesized through multiple chemical processes, including acetylation reactions and subsequent reactions with other chemical agents like methacryloyl chloride. The synthesis pathway often involves the use of 4,4'-diaminodiphenylmethane as a starting material, which undergoes various chemical modifications to introduce the acetyl and other functional groups necessary for its final form (Qiu Kunyuan, 1991).

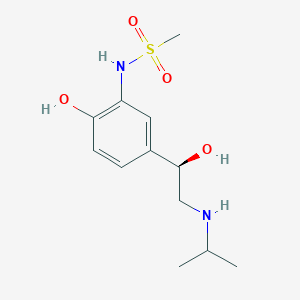

Molecular Structure Analysis

The molecular structure of N-Acetyl-4,4'-diaminodiphenylmethane and its derivatives is characterized by the presence of acetyl groups attached to the diamine, influencing the compound's solubility, reactivity, and overall physical properties. The structural modifications, such as the introduction of methylthiomethyl groups, significantly affect the solubility and photosensitivity of the resulting polyimides, allowing for the development of materials with specific desired properties (Wen-Yen Chiang & W. Mei, 1993).

Chemical Reactions and Properties

N-Acetyl-4,4'-diaminodiphenylmethane participates in various chemical reactions, including polycondensation to form polyimides with excellent thermal stability and solubility in common solvents. The introduction of different substituents affects its reactivity and the properties of the resulting polymers, such as glass transition temperature, thermal decomposition temperatures, and mechanical properties (Q. Lu et al., 1999).

Physical Properties Analysis

The physical properties of materials derived from N-Acetyl-4,4'-diaminodiphenylmethane, such as polyimides, are notable for their high glass transition temperatures, good solubility in various organic solvents, and excellent thermal stability. These materials can also exhibit high transmittance at specific wavelengths, making them suitable for applications requiring light transmission (Q. Lu et al., 1999).

Chemical Properties Analysis

The chemical properties of N-Acetyl-4,4'-diaminodiphenylmethane derivatives, including their reactivity and interaction with other chemical entities, facilitate the synthesis of polymers with diverse functionalities. For instance, the presence of specific substituents can enhance the polymer's solubility, thermal stability, and mechanical strength, making these materials highly valuable in various industrial and technological applications (Wen-Yen Chiang & W. Mei, 1993).

科学的研究の応用

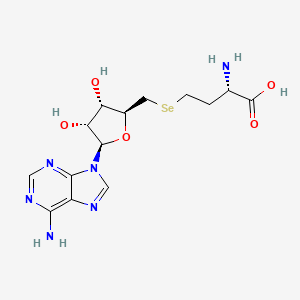

Biological Monitoring and Metabolism Studies

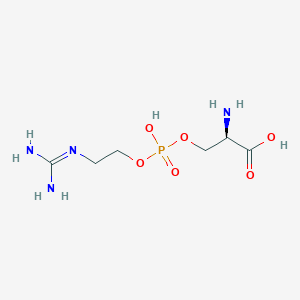

- Occupational Exposure Monitoring : A study by Cocker, Gristwood, and Wilson (1986) developed a sensitive method to monitor workers' exposure to 4,4'-diaminodiphenylmethane (methylene dianiline, DDM), a compound related to N-Acetyl-4,4'-diaminodiphenylmethane. They identified an N-acetyl conjugate of DDM as a major metabolite in human urine, indicating its potential for monitoring occupational exposure to DDM in various industrial settings (Cocker, Gristwood, & Wilson, 1986).

Polymer and Materials Science

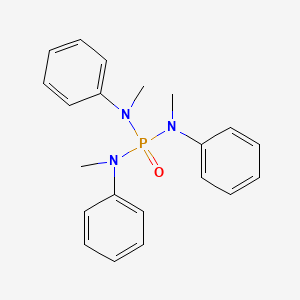

- Polymer Modification : In the field of polymer science, compounds like N-Acetyl-4,4'-diaminodiphenylmethane play a crucial role. For instance, Kraicheva, Varbanov, and Borisov (1992) synthesized new phosphorus- and nitrogen-containing compounds using dialkyl phosphites and a Schiff base derived from 4,4'-diaminodiphenylmethane. These compounds were shown to enhance the combustion resistance of polymers like epoxide resin (Kraicheva, Varbanov, & Borisov, 1992).

- Polyimide Preparation : Lu et al. (1999) used 4,4'-Diamino-3,3'-dimethyldiphenylmethane, a related compound, to create organo-soluble polyimides. These polyimides demonstrated good solubility in various organic solvents and high thermal stability, showcasing their potential for applications in high-performance materials (Lu et al., 1999).

Chemical Synthesis and Characterization

- Synthesis of Derivatives : The synthesis of specific derivatives of 4,4'-diaminodiphenylmethane, like the 4-acetamino-4'-methacryloylaminodiphenylmethane, as described by Qiu Kunyuan (1991), highlights the chemical versatility and utility of these compounds in various chemical reactions and applications (Qiu Kunyuan, 1991).

- Quantitative Analysis : For analytical purposes, compounds like 4,4'-diaminodiphenylmethane are quantified using sophisticated techniques. Natangelo et al. (1991) developed a method for synthesizing a deuterated analogue of this compound for use as an internal standard in gas chromatography, demonstrating the importance of accurate quantification in chemical analysis (Natangelo et al., 1991).

Environmental Impact and Biodegradability

- Biodegradability Studies : Investigating the environmental impact, Mei et al. (2015) conducted a comparative study on the biodegradability of 4,4'-diaminodiphenylmethane using OECD test methods. They found it to be readily biodegradable, producing colored intermediates in certain test systems. This research is crucial for understanding the environmental fate and impact of such compounds (Mei et al., 2015).

Safety And Hazards

N-Acetyl-4,4’-diaminodiphenylmethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and fatal in contact with skin. It may cause an allergic skin reaction and serious eye irritation. It may cause genetic defects and cancer, and it causes damage to organs .

特性

IUPAC Name |

N-[4-[(4-aminophenyl)methyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(18)17-15-8-4-13(5-9-15)10-12-2-6-14(16)7-3-12/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTDJPRWHARDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179109 | |

| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-4,4'-diaminodiphenylmethane | |

CAS RN |

24367-94-0 | |

| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024367940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24367-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

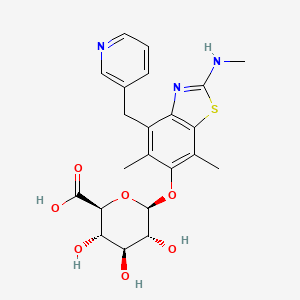

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-chloro-6-[(3-iodophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-N-methyl-2-oxolanecarboxamide](/img/structure/B1214646.png)